molecular formula C8H6O4 B12412982 (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid

(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid

Cat. No.: B12412982
M. Wt: 168.12 g/mol
InChI Key: KKEYFWRCBNTPAC-MPOCSFTDSA-N
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Description

(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid is a compound of interest in organic chemistry due to its unique structure and properties. This compound is a derivative of cyclohexa-1,3,5-triene, also known as benzene, with carboxylic acid groups at the 1 and 4 positions and carbon-13 isotopes at the same positions. The presence of these isotopes makes it valuable for various research applications, including studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid typically involves the introduction of carbon-13 isotopes into the benzene ring followed by the addition of carboxylic acid groups. One common method involves the use of cyclohexa-1,3,5-triene as a starting material, which undergoes isotopic labeling through a series of reactions. The labeled compound is then subjected to carboxylation reactions to introduce the carboxylic acid groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups such as alcohols.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid exerts its effects depends on the specific application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The labeled carbon atoms serve as markers, providing insights into the dynamics of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,3,5-triene-1,4-dicarboxylic acid: Similar structure but without the carbon-13 isotopes.

    Benzene-1,4-dicarboxylic acid:

    Cyclohexa-1,3,5-triene derivatives: Various derivatives with different functional groups and isotopic compositions.

Uniqueness

The uniqueness of (1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid lies in its isotopic labeling, which makes it particularly valuable for research applications involving isotopic tracing and labeling. This allows for detailed studies of reaction mechanisms, metabolic pathways, and other processes that require precise tracking of carbon atoms .

Properties

Molecular Formula

C8H6O4

Molecular Weight

168.12 g/mol

IUPAC Name

(1,4-13C2)cyclohexa-1,3,5-triene-1,4-dicarboxylic acid

InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i5+1,6+1

InChI Key

KKEYFWRCBNTPAC-MPOCSFTDSA-N

Isomeric SMILES

C1=C[13C](=CC=[13C]1C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

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